Scaffold Hopping to Imidazo[4,5-c]pyridine Maintains PARP-1 Inhibition with Favorable In Vivo Profile
Derivatives of the imidazo[4,5-c]pyridine-7-carboxylic acid scaffold have been designed as PARP-1 inhibitors through a bioisosteric replacement strategy from the clinical candidate Veliparib (ABT-888). The most potent compound in this series, 8d, demonstrated an in vitro IC50 of 0.528 μM against the PARP-1 enzyme [1]. In an in vivo mouse A549 xenograft model, the antitumor efficacy of compound 8d combined with cisplatin was found to be similar to that of the ABT-888 and cisplatin combination group [1].
| Evidence Dimension | In vivo antitumor efficacy (Mouse A549 model) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridinecarboxamide 8d + Cisplatin combination |
| Comparator Or Baseline | ABT-888 (Veliparib) + Cisplatin combination |
| Quantified Difference | Efficacy was reported as 'similar' |
| Conditions | Mouse A549 xenograft model; treatment with test compound and cisplatin combination |
Why This Matters
This demonstrates that the imidazo[4,5-c]pyridine-7-carboxylic acid scaffold can serve as a valid and effective core for generating PARP-1 inhibitors with an in vivo profile comparable to a clinically advanced molecule, offering a novel chemical series for intellectual property and lead optimization.
- [1] Wang, L., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1993-1996. doi:10.1016/j.bmcl.2013.02.034 View Source
